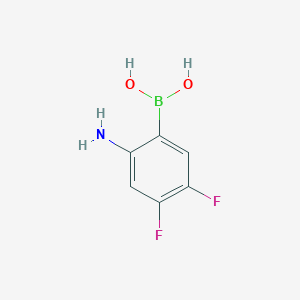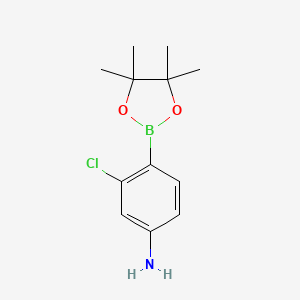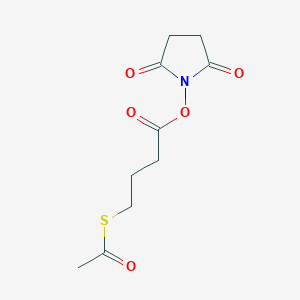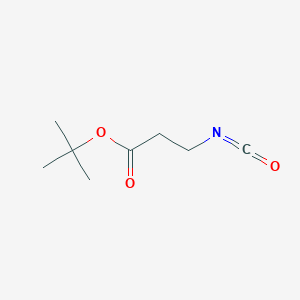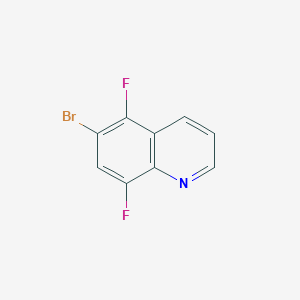
6-Bromo-5,8-difluoroquinoline
Übersicht
Beschreibung
6-Bromo-5,8-difluoroquinoline is a chemical compound with the molecular formula C9H4BrF2N . It has a molecular weight of 244.04 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-Bromo-5,8-difluoroquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has two fluorine atoms at the 5th and 8th positions and a bromine atom at the 6th position .Physical And Chemical Properties Analysis
6-Bromo-5,8-difluoroquinoline is a solid compound . It should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
6-Bromo-5,8-difluoroquinoline serves as a key intermediate in the synthesis of various chemical compounds. Choi et al. (2004) demonstrated its use in preparing 7-alkylamino-2-methylquinoline-5,8-diones, highlighting its role in nucleophilic substitution reactions (Choi & Chi, 2004). Hu et al. (2003) utilized 6-bromoquinoline to create novel chelating ligands through Friedländer condensation, revealing its potential in forming bidentate and tridentate derivatives (Hu, Zhang, & Thummel, 2003).
Photochemistry and Photolabile Protection
Fedoryak and Dore (2002) explored the photochemistry of brominated hydroxyquinolines, including 6-bromo variants, for their potential as photolabile protecting groups. They highlighted its high single-photon quantum efficiency and suitability for multiphoton-induced photolysis in biological applications (Fedoryak & Dore, 2002).
Pharmaceutical Synthesis
Nishimura and Saitoh (2016) demonstrated the application of a 6-bromo derivative in streamlining the synthesis of a pharmaceutical intermediate, showcasing its role in drug discovery (Nishimura & Saitoh, 2016). Additionally, Köprülü et al. (2018) investigated 6-bromoquinoline derivatives for their antiproliferative activities against cancer cell lines, underlining its relevance in anticancer drug development (Köprülü, Ökten, Tekin, & Çakmak, 2018).
Molecular Docking and Anticancer Properties
Agbo et al. (2015) conducted molecular docking studies on 6-bromo-2-styrylquinazolin-4(3H)-ones, evaluating their potential as anticancer agents. Their research highlights the compound's significance in exploring new therapeutic avenues (Agbo, Makhafola, Choong, Mphahlele, & Ramasami, 2015).
Chemical Synthesis and Reactions
Politanskaya et al. (2005) investigated the regioselectivity of difluoroquinolines, including 6-bromo variants, in reactions with sodium methoxide. Their research provides insight into the chemical behavior and reactivity of these compounds (Politanskaya, Malysheva, Beregovaya, Bagryanskaya, Gatilov, Malykhin, & Shteingarts, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-5,8-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2N/c10-6-4-7(11)9-5(8(6)12)2-1-3-13-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFUBMHGLPCFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2F)Br)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672344 | |
| Record name | 6-Bromo-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5,8-difluoroquinoline | |
CAS RN |
1133115-72-6 | |
| Record name | Quinoline, 6-bromo-5,8-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



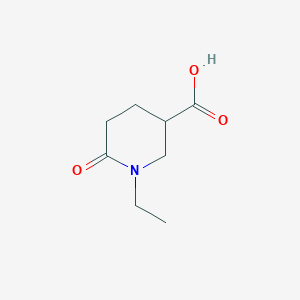

![1-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1520562.png)
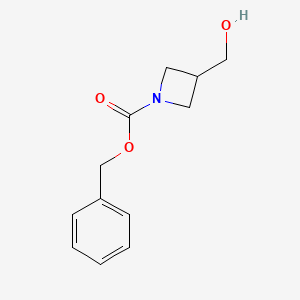
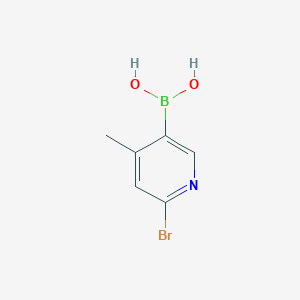
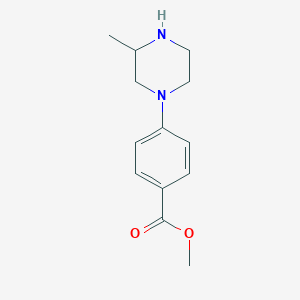
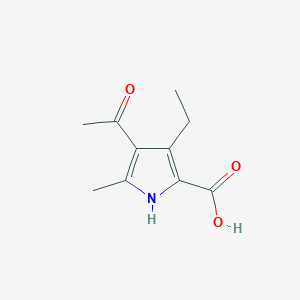
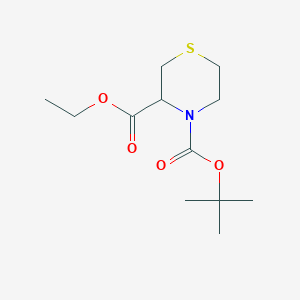
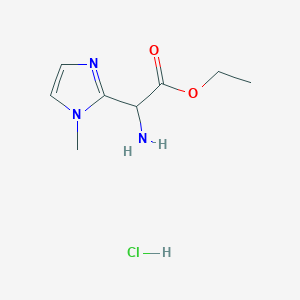
![Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate](/img/structure/B1520575.png)
